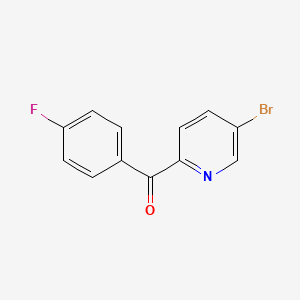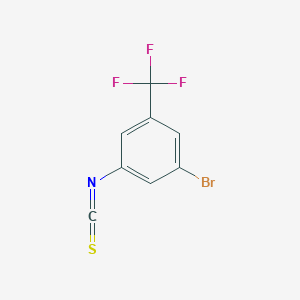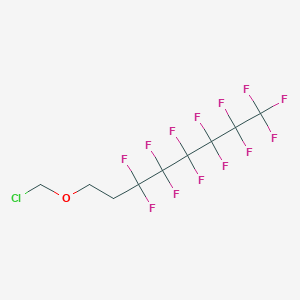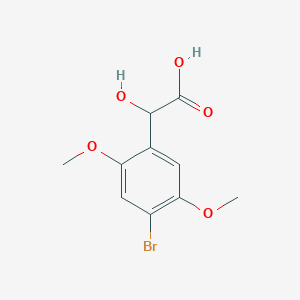
4-Bromo-2,5-dimethoxymandelic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dimethoxymandelic Acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom and two methoxy groups attached to a mandelic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxymandelic Acid typically involves the bromination of 2,5-dimethoxymandelic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The reaction proceeds with high selectivity and yields the desired product efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
化学反応の分析
Types of Reactions
4-Bromo-2,5-dimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,5-dimethoxymandelic acid.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for nitration reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxymandelic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Bromo-2,5-dimethoxymandelic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2,5-dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A psychedelic compound with similar structural features.
4-Bromo-2,5-difluorobenzoic Acid: Another brominated aromatic acid with different substituents.
Uniqueness
4-Bromo-2,5-dimethoxymandelic Acid is unique due to its specific combination of bromine and methoxy groups on the mandelic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H11BrO5 |
|---|---|
分子量 |
291.09 g/mol |
IUPAC名 |
2-(4-bromo-2,5-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4,9,12H,1-2H3,(H,13,14) |
InChIキー |
MNPRIVSOYJQSGL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(C(=O)O)O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
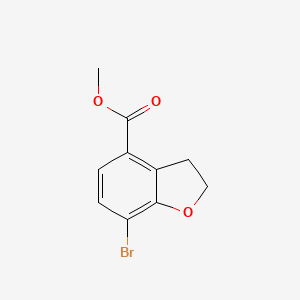
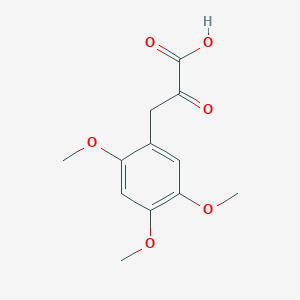

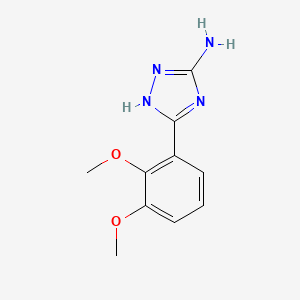
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)



